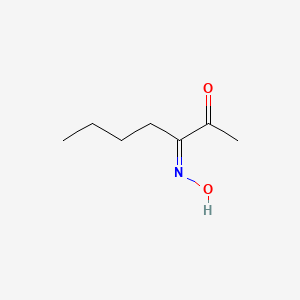
1,2,4-Trichloronaphthalene
Vue d'ensemble
Description
1,2,4-Trichloronaphthalene is a chlorinated derivative of naphthalene, with the molecular formula C10H5Cl3. It is one of the many polychlorinated naphthalenes, which are compounds formed by the chlorination of naphthalene. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction typically proceeds through a series of chlorination steps, resulting in the formation of various chlorinated naphthalenes, including this compound .
Industrial Production Methods: Industrial production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize the yield of the desired compound while minimizing the formation of unwanted by-products. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for industrial use .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: The compound can be oxidized to form chlorinated naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Formation of various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Formation of chlorinated naphthoquinones.
Reduction Reactions: Formation of dechlorinated naphthalenes.
Applications De Recherche Scientifique
1,2,4-Trichloronaphthalene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex chlorinated aromatic compounds. It is also used in studies of reaction mechanisms and kinetics.
Biology: Employed in studies of the environmental impact and toxicity of chlorinated aromatic compounds. It serves as a model compound for understanding the behavior of similar pollutants.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in toxicological studies.
Industry: Utilized in the production of flame retardants, insulating materials, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloronaphthalene involves its interaction with various molecular targets and pathways. As a chlorinated aromatic compound, it can induce the expression of cytochrome P-450 enzymes, leading to the activation of metabolic pathways involved in the detoxification and elimination of xenobiotics. Additionally, its chlorinated structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
- 1,2,3-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
- 1,2,6-Trichloronaphthalene
- 1,2,7-Trichloronaphthalene
Comparison: 1,2,4-Trichloronaphthalene is unique among its isomers due to the specific positions of the chlorine atoms on the naphthalene ring. This positional arrangement influences its chemical reactivity, physical properties, and biological activity. For example, the different isomers may exhibit varying degrees of toxicity, solubility, and stability, making this compound particularly suitable for certain applications over others .
Propriétés
IUPAC Name |
1,2,4-trichloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJBOPVWPORBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198453 | |
| Record name | 1,2,4-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50402-51-2 | |
| Record name | Naphthalene, 1,2,4-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















